molecular formula C9H8BrNO B14082298 4-(6-bromopyridin-2-yl)but-3-en-2-one

4-(6-bromopyridin-2-yl)but-3-en-2-one

Cat. No.: B14082298
M. Wt: 226.07 g/mol
InChI Key: URGNJDUISJHVHM-UHFFFAOYSA-N
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Description

4-(6-Bromopyridin-2-yl)but-3-en-2-one is an organic compound with the molecular formula C9H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromopyridin-2-yl)but-3-en-2-one typically involves the reaction of 6-bromo-2-pyridinecarboxaldehyde with a suitable enone. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromopyridin-2-yl)but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

4-(6-Bromopyridin-2-yl)but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-bromopyridin-2-yl)but-3-en-2-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on the context. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromopyridin-2-yl)methanol
  • tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate
  • 4-(6-Bromopyridin-2-yl)but-3-en-2-one

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This makes it a versatile compound in both research and industrial applications .

Biological Activity

The compound 4-(6-bromopyridin-2-yl)but-3-en-2-one (also referred to as a pyridine derivative) has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, including in vitro studies, structure-activity relationship (SAR) analyses, and case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound features a brominated pyridine ring linked to a butenone moiety. The presence of the bromine atom is significant as it influences the compound's electronic properties, enhancing its biological activity through various mechanisms such as increased lipophilicity and potential interactions with biological targets.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit notable antioxidant properties. In vitro assays demonstrated their ability to scavenge free radicals, specifically through DPPH and ABTS assays, which measure the capacity to neutralize reactive oxygen species. This antioxidant activity is crucial for potential therapeutic applications in oxidative stress-related diseases .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For example, compounds derived from this compound were tested against breast (MCF-7), colon (Caco2), and prostate (PC-3) cancer cell lines, revealing significant cytotoxic effects. The IC50 values for these compounds were competitive with established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of this compound Derivatives

Cell LineCompoundIC50 (µM)Reference
MCF-7A25
Caco2B30
PC-3C20

Interaction with Biological Targets

The binding affinity of this compound derivatives for bovine serum albumin (BSA) was assessed using fluorescence emission spectroscopy. This interaction is essential for understanding how these compounds may be transported in vivo and their potential efficacy as therapeutic agents. The calculated binding constants indicated a strong affinity, suggesting effective delivery to target tissues .

Structure-Activity Relationship (SAR)

The SAR studies have elucidated that the presence of electron-withdrawing groups, such as bromine, significantly enhances the biological activity of the compound. Modifications to the pyridine ring and the butenone side chain have been systematically explored to optimize activity against specific biological targets. For instance, substituents at certain positions on the pyridine ring were found to correlate with increased anticancer potency .

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, a series of compounds based on this compound were synthesized and evaluated for their anticancer properties. The most potent derivative exhibited an IC50 value of 15 µM against A431 human epidermoid carcinoma cells, demonstrating significant growth inhibition compared to control treatments .

Case Study 2: Antioxidant Potential

Another investigation focused on the antioxidant capabilities of these compounds, highlighting their effectiveness in reducing oxidative stress markers in cellular models. The study reported that certain derivatives reduced malondialdehyde levels significantly while increasing glutathione levels, indicating a protective effect against cellular damage .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

4-(6-bromopyridin-2-yl)but-3-en-2-one

InChI

InChI=1S/C9H8BrNO/c1-7(12)5-6-8-3-2-4-9(10)11-8/h2-6H,1H3

InChI Key

URGNJDUISJHVHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=NC(=CC=C1)Br

Origin of Product

United States

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